N-phenyl-2,3-dihydroindole-1-carbothioamide
CAS No.: 61589-33-1
Cat. No.: VC21302872
Molecular Formula: C15H14N2S
Molecular Weight: 254.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61589-33-1 |
|---|---|
| Molecular Formula | C15H14N2S |
| Molecular Weight | 254.4 g/mol |
| IUPAC Name | N-phenyl-2,3-dihydroindole-1-carbothioamide |
| Standard InChI | InChI=1S/C15H14N2S/c18-15(16-13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h1-9H,10-11H2,(H,16,18) |
| Standard InChI Key | VVFHKNPLMUVKSV-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(=S)NC3=CC=CC=C3 |
| Canonical SMILES | C1CN(C2=CC=CC=C21)C(=S)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
N-phenyl-2,3-dihydroindole-1-carbothioamide (CAS No.: 61589-33-1) is characterized by its distinctive molecular structure combining multiple functional groups. The compound has a molecular formula of C15H14N2S with a molecular weight of 254.4 g/mol. It is also known by alternative names including N-phenyl-1-indolinecarbothioamide and N-phenylindoline-1-carbothioamide, which are used interchangeably in scientific literature. The structural backbone consists of a 2,3-dihydroindole (indoline) core with a carbothioamide group attached to the nitrogen at position 1, and further substituted with a phenyl ring on the carbothioamide nitrogen.
Physical and Chemical Characteristics
The physical properties of N-phenyl-2,3-dihydroindole-1-carbothioamide align with those of similar heterocyclic compounds containing carbothioamide groups. While the search results don't specify all physical properties, compounds in this class typically present as crystalline solids with defined melting points and characteristic solubility profiles.
The chemical reactivity of this compound is predominantly influenced by the carbothioamide functional group. This moiety contains a thiocarbonyl (C=S) group that demonstrates different reactivity patterns compared to its oxygen counterpart (C=O) found in carboxamides. The C=S bond is typically more reactive toward nucleophiles due to the larger sulfur atom and its reduced electronegativity compared to oxygen. This characteristic makes the carbothioamide group susceptible to various chemical transformations including nucleophilic additions and substitutions.
Table 1: Key Properties of N-phenyl-2,3-dihydroindole-1-carbothioamide
| Property | Description | Reference |
|---|---|---|
| CAS Number | 61589-33-1 | |
| Molecular Formula | C15H14N2S | |
| Molecular Weight | 254.4 g/mol | |
| Core Structure | Dihydroindole (indoline) | |
| Functional Groups | Carbothioamide, phenyl substituent | |
| Alternative Names | N-phenyl-1-indolinecarbothioamide, N-phenylindoline-1-carbothioamide |
Synthesis Methodologies
Structure-Activity Relationships
Key Structural Features
The carbothioamide group introduces a sulfur-containing moiety that significantly influences the compound's ability to form hydrogen bonds and engage in other non-covalent interactions with biological targets. The sulfur atom's larger size and different electronic properties compared to oxygen create distinct binding characteristics. The C=S bond typically forms weaker but more polarizable hydrogen bonds compared to C=O groups, which can be advantageous for certain receptor interactions.
The phenyl substituent contributes additional binding opportunities through π-π interactions with aromatic amino acid residues in protein targets. It also increases the compound's lipophilicity, potentially enhancing membrane permeability and influencing pharmacokinetic properties such as absorption and distribution within biological systems.
Molecular Interactions with Biological Targets
Research on N-phenyl-2,3-dihydroindole-1-carbothioamide suggests that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions are likely mediated by the compound's ability to form specific non-covalent bonds with protein binding sites. The carbothioamide group can act as both hydrogen bond donor and acceptor, facilitating interactions with complementary groups in receptor binding pockets.
Studies of similar compounds indicate that these molecular interactions guide future drug design efforts by identifying critical binding features. For example, modifications to the phenyl ring or the addition of substituents to the indoline core could enhance binding affinity or selectivity for specific targets. Such structure-activity relationship studies are essential for optimizing the therapeutic potential of N-phenyl-2,3-dihydroindole-1-carbothioamide and related compounds.
Current Research and Future Directions
Future Research Directions and Applications
The future research landscape for N-phenyl-2,3-dihydroindole-1-carbothioamide encompasses several promising directions. One key area involves comprehensive structure-activity relationship studies to identify optimal substitution patterns that enhance therapeutic efficacy while minimizing potential side effects. This could involve systematic modifications to both the indoline core and the phenyl substituent to create a library of analogs with varied biological profiles.
Another important direction involves detailed mechanistic studies to elucidate the precise molecular pathways through which N-phenyl-2,3-dihydroindole-1-carbothioamide exerts its biological effects. Understanding these mechanisms would facilitate the rational design of improved derivatives and potentially reveal novel therapeutic applications beyond those currently envisioned.
The development of formulation strategies to optimize the compound's pharmacokinetic properties represents another crucial research area. Enhancing solubility, bioavailability, and tissue penetration would significantly increase the compound's therapeutic potential, particularly for conditions involving the central nervous system where blood-brain barrier penetration is essential.
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